molecular formula C19H19N3O2S B12152524 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine

Cat. No.: B12152524
M. Wt: 353.4 g/mol
InChI Key: NLXQKBNOFJKSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine is a complex organic compound characterized by the presence of a naphthylsulfonyl group and a pyridyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine typically involves the following steps:

    Formation of the Naphthylsulfonyl Chloride: This is achieved by reacting 2-naphthalenesulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The naphthylsulfonyl chloride is then reacted with 4-(2-pyridyl)piperazine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or naphthyl rings, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine exerts its effects is often related to its ability to interact with specific molecular targets:

    Molecular Targets: It can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(2-Naphthylsulfonyl)-4-(2-thienyl)piperazine: Contains a thienyl group instead of a pyridyl group.

Uniqueness: 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual aromatic systems (naphthyl and pyridyl) provide a versatile platform for further functionalization and derivatization.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C19H19N3O2S/c23-25(24,18-9-8-16-5-1-2-6-17(16)15-18)22-13-11-21(12-14-22)19-7-3-4-10-20-19/h1-10,15H,11-14H2

InChI Key

NLXQKBNOFJKSPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.